molecular formula C27H24N2O4 B13842193 Ethyl 4-benzyl-1-(4-(benzyloxy)phenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Ethyl 4-benzyl-1-(4-(benzyloxy)phenyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B13842193
M. Wt: 440.5 g/mol
InChI Key: KGEKCRPLKVEFPW-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-6-oxo-1-(4-phenylmethoxyphenyl)pyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This specific compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl, phenylmethoxyphenyl, and carboxylate groups. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-benzyl-6-oxo-1-(4-phenylmethoxyphenyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenylmethoxyphenyl derivatives with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-benzyl-6-oxo-1-(4-phenylmethoxyphenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments and the presence of catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

Ethyl 4-benzyl-6-oxo-1-(4-phenylmethoxyphenyl)pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-benzyl-6-oxo-1-(4-phenylmethoxyphenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

  • Ethyl 4-benzyl-6-oxo-1-(4-methoxyphenyl)pyrimidine-5-carboxylate
  • Ethyl 4-benzyl-6-oxo-1-(4-hydroxyphenyl)pyrimidine-5-carboxylate
  • Ethyl 4-benzyl-6-oxo-1-(4-chlorophenyl)pyrimidine-5-carboxylate

Comparison: Ethyl 4-benzyl-6-oxo-1-(4-phenylmethoxyphenyl)pyrimidine-5-carboxylate is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacological properties, such as enhanced potency or selectivity for certain targets. The specific substituents on the aromatic rings can significantly impact the compound’s solubility, stability, and overall efficacy in various applications.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 4-benzyl-6-oxo-1-(4-phenylmethoxyphenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C27H24N2O4/c1-2-32-27(31)25-24(17-20-9-5-3-6-10-20)28-19-29(26(25)30)22-13-15-23(16-14-22)33-18-21-11-7-4-8-12-21/h3-16,19H,2,17-18H2,1H3

InChI Key

KGEKCRPLKVEFPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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